molecular formula C15H14F2N2O3S B5794667 N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5794667
M. Wt: 340.3 g/mol
InChI Key: XDRPNFGDPLLJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor (PHI) that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting HIF prolyl hydroxylases, which are enzymes that degrade HIF proteins. HIF proteins play a crucial role in oxygen homeostasis and are involved in the regulation of erythropoiesis, angiogenesis, and metabolism. By inhibiting HIF prolyl hydroxylases, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide stabilizes HIF proteins, leading to increased EPO production and anti-tumor effects.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase hemoglobin levels and reduce the need for blood transfusions in patients with chronic kidney disease. In addition, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-tumor effects in preclinical studies. However, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been associated with adverse effects such as hypertension, thrombosis, and cardiovascular events.

Advantages and Limitations for Lab Experiments

N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its ability to increase EPO production and stabilize HIF proteins. However, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has limitations such as its potential adverse effects and the need for further research to fully understand its mechanism of action.

Future Directions

For N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide research include investigating its potential therapeutic applications in other diseases such as heart failure, stroke, and Alzheimer's disease. In addition, further research is needed to understand the long-term effects and safety of N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. Finally, there is a need for the development of more potent and selective HIF prolyl hydroxylase inhibitors.

Synthesis Methods

N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is synthesized using a multi-step process that involves the reaction of 2-fluoroaniline and 3-fluorobenzaldehyde to produce 2-fluoro-N-(3-fluorophenyl)benzamide. This compound is then reacted with methylsulfonyl chloride to produce N-(3-fluorophenyl)-N-methylsulfonyl-2-fluorobenzamide. Finally, this compound is reacted with glycine to produce N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of anemia, chronic kidney disease, and cancer. In preclinical studies, N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase erythropoietin (EPO) production, which stimulates the production of red blood cells. N~2~-(2-fluorophenyl)-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-tumor effects by inhibiting the growth of cancer cells.

properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-23(21,22)19(14-8-3-2-7-13(14)17)10-15(20)18-12-6-4-5-11(16)9-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRPNFGDPLLJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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